REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]#[N:14])=[C:11]([CH2:15][CH3:16])[NH:10][C:9]=2[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4][CH:3]=1.O.IC.[C:25](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([C:13]#[N:14])=[C:11]([CH2:15][CH3:16])[N:10]([CH3:25])[C:9]=2[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:6][CH:7]=1 |f:3.4.5|
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Name
|
ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate
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Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(NC(=C1C#N)CC)C(=O)OCC
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Name
|
|
Quantity
|
0.7 L
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.38 L
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
5.58 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
70 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
30 °C
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Type
|
CUSTOM
|
Details
|
Stir the mixture at 30° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
Concentrate the reaction mixture
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Type
|
CUSTOM
|
Details
|
by removing 41 L of solvent
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Type
|
DISTILLATION
|
Details
|
by distillation at 50° C. under reduced pressure
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Type
|
WAIT
|
Details
|
Add water (55 L) slowly over 45 min at 20-22° C
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Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the suspension to 0° C. within 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stir for an additional h at this temperature
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Type
|
CUSTOM
|
Details
|
Collect the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with a cold (0-5° C.) mixture of acetone/water (1.2+3 L.)
|
Type
|
CUSTOM
|
Details
|
Dry the product
|
Type
|
CUSTOM
|
Details
|
in 100-L rotary evaporator under reduced pressure at 60° C. for 66 h
|
Duration
|
66 h
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(N(C(=C1C#N)CC)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.133 kg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |